molecular formula C6H9NO3 B083140 2-Methoxyethyl cyanoacetate CAS No. 10258-54-5

2-Methoxyethyl cyanoacetate

Cat. No. B083140
CAS RN: 10258-54-5
M. Wt: 143.14 g/mol
InChI Key: SGLKIEOMYXTGBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2-Methoxyethyl cyanoacetate involves complex reactions that yield products with varied properties. For instance, Kong and Tang (1998) achieved the synthesis of side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens with cyano or methoxy tails, highlighting the intricate processes involved in manipulating the molecular structure of compounds related to 2-Methoxyethyl cyanoacetate (Kong & Tang, 1998).

Scientific Research Applications

  • Application in Bioconjugation : 2-Methoxyethyl cyanoacetate derivatives have been used for attaching sugars to proteins. IME-thioglycosides, derived from 2-Methoxyethyl cyanoacetate, react readily with simple amines, amino acids, and proteins, retaining full activities of enzymes like alpha-amylase and lysozyme (Lee, Stowell, & Krantz, 1976).

  • Study of Metabolism in Mice : Research on the urinary metabolites from 2-Methoxyethanol, a related compound, in mice using 13C nuclear magnetic resonance spectroscopy, sheds light on the metabolic fate of 2-Methoxyethyl cyanoacetate. This includes transformations via ethylene glycol, conjugation with glucuronide or sulfate, and oxidation to 2-methoxyacetic acid (Sumner et al., 1992).

  • Enantioselective Synthesis Applications : The compound has been used in the enantioselective synthesis of (R)-α-lipoic acid, illustrating its utility in the production of biologically active molecules (Kaku et al., 2010).

  • Immunosuppressive Properties : A study involving methoxyacetaldehyde, an intermediate metabolite of 2-Methoxyethanol, demonstrated its immunosuppressive properties in rats. This suggests potential implications for 2-Methoxyethyl cyanoacetate in immunology research (Smialowicz, Riddle, & Williams, 1993).

  • Physiologically Based Pharmacokinetic Models : Research on 2-methoxyacetic acid (a related metabolite) in pregnant rodents has contributed to the development of physiologically based pharmacokinetic models. Such models help refine human pregnancy risk assessments in toxicology (Welsch, Blumenthal, & Conolly, 1995).

  • Glove Protection Effectiveness in Occupational Exposure : Studies on the effectiveness of gloves in protecting against occupational exposure to 2-Methoxyethanol, again a related compound, highlight potential applications in occupational health and safety (Chang et al., 2004).

  • Liquid Crystalline Polyacetylenes Research : The synthesis of liquid crystalline polyacetylenes containing phenyl benzoate mesogens with cyano or methoxy tails demonstrates the compound's relevance in materials science (Kong & Tang, 1998).

Safety And Hazards

2-Methoxyethyl cyanoacetate may cause respiratory irritation, serious eye irritation, and skin irritation . It may be harmful if swallowed . In case of contact with skin or eyes, rinse with plenty of water . If inhaled, move the person into fresh air . In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish . Vapors are heavier than air and may spread along floors . They may form explosive mixtures with air on intense heating .

properties

IUPAC Name

2-methoxyethyl 2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-9-4-5-10-6(8)2-3-7/h2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLKIEOMYXTGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0038831
Record name 2-Methoxyethyl cyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0038831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Acetic acid, 2-cyano-, 2-methoxyethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2-Methoxyethyl cyanoacetate

CAS RN

10258-54-5
Record name Acetic acid, 2-cyano-, 2-methoxyethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10258-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxyethyl cyanoacetate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-cyano-, 2-methoxyethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methoxyethyl cyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0038831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxyethyl cyanoacetate
Source European Chemicals Agency (ECHA)
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Record name 2-METHOXYETHYL CYANOACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT9YIO537F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
GD Lee, MIZ Madrid, JJ Maya, AS Nuelle, N Padilla… - 2021 - chemrxiv.org
… The ethylenes were synthesized by the piperidine catalyzed Knoevenagel condensation of ringsubstituted benzaldehydes and 2-methoxyethyl cyanoacetate, and characterized by CHN …
Number of citations: 4 chemrxiv.org
KS Bradford, A Fatima, MM Ghazal, L Gjorgjevska… - 2022 - chemrxiv.org
… In a typical synthesis, equimolar amounts of 2-methoxyethyl cyanoacetate and an appropriate benzaldehyde were mixed in equimolar ratio in a 20 mL vial. A few drops of piperidine …
Number of citations: 2 chemrxiv.org
MA Baily, KM Bell, TK Brown, AN Chudgar… - 2021 - chemrxiv.org
… In a typical synthesis, equimolar amounts of 2-methoxyethyl cyanoacetate and an appropriate benzaldehyde were mixed in equimolar ratio in a 20 mL vial. A few drops of piperidine …
Number of citations: 3 chemrxiv.org
ME Ablan, SA Abuelroos, RC Arthur, S Balaji, KL Burns… - 2020 - chemrxiv.org
… In a typical synthesis, equimolar amounts of 2-methoxyethyl cyanoacetate and an appropriate benzaldehyde were mixed in equimolar ratio in a 20 mL vial. A few drops of piperidine …
Number of citations: 4 chemrxiv.org
MA Baily, KM Bell, NN Boutros, TK Brown, AN Chudgar… - 2022 - chemrxiv.org
… In a typical synthesis, equimolar amounts of 2-methoxyethyl cyanoacetate and an appropriate benzaldehyde were mixed in equimolar ratio in a 20 mL vial. A few drops of piperidine …
Number of citations: 2 chemrxiv.org
SF Bobrov, EJ Bruce, KJ Buttice, E Cortes, FM Cotter… - 2022 - chemrxiv.org
… In a typical synthesis, equimolar amounts of 2-methoxyethyl cyanoacetate and an appropriate benzaldehyde were mixed in equimolar ratio in a 20 mL vial. A few drops of piperidine …
Number of citations: 0 chemrxiv.org
MA Byk, AJ Coyoc, MS Flowers, W Gebremeskel… - 2022 - chemrxiv.org
… In a typical synthesis, equimolar amounts of 2-methoxyethyl cyanoacetate and an appropriate benzaldehyde were mixed in equimolar ratio in a 20 mL vial. A few drops of piperidine …
Number of citations: 0 chemrxiv.org
J Cappas, E Caraus, S Chandra, JA Flores… - 2021 - chemrxiv.org
… In a typical synthesis, equimolar amounts of 2-methoxyethyl cyanoacetate and an appropriate benzaldehyde were mixed in equimolar ratio in a 20 mL vial. A few drops of piperidine …
Number of citations: 3 chemrxiv.org
ZY Kaffey, TJ McKenna, AB Moore, AT Noble, S Patel… - 2021 - chemrxiv.org
… In a typical synthesis, equimolar amounts of 2-methoxyethyl cyanoacetate and an appropriate benzaldehyde were mixed in equimolar ratio in a 20 mL vial. A few drops of piperidine …
Number of citations: 3 chemrxiv.org
WS Schjerven, KS Bradford, A Fatima, MM Ghazal… - 2020 - chemrxiv.org
… In a typical synthesis, equimolar amounts of 2-methoxyethyl cyanoacetate and an appropriate benzaldehyde were mixed in equimolar ratio in a 20 mL vial. A few drops of piperidine …
Number of citations: 3 chemrxiv.org

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